(2E)-3-(2-Furyl)acryloyl chloride
Description
(2E)-3-(2-Furyl)acryloyl chloride is a bifunctional molecule, incorporating both a reactive acyl chloride group and a furan-containing unsaturated system. This combination of features makes it a valuable intermediate for chemists seeking to construct elaborate molecular architectures. Its utility is rooted in the broader class of compounds to which it belongs: the acyl halides.
Structure
3D Structure
Properties
CAS No. |
63485-67-6 |
|---|---|
Molecular Formula |
C7H5ClO2 |
Molecular Weight |
156.56 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C7H5ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ |
InChI Key |
IMRILMSKMWAKCC-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2e 3 2 Furyl Acryloyl Chloride
Preparation from Furfural (B47365) Precursors
Furfural, a bio-based platform chemical derived from lignocellulosic biomass, serves as a versatile starting material for the synthesis of various furan (B31954) derivatives. A multi-step synthesis starting from furfural could provide an alternative route to (2E)-3-(2-Furyl)acryloyl chloride. This would typically involve the conversion of furfural to 3-(2-furyl)acrylic acid, which is then subsequently chlorinated.
Recent research has demonstrated the synthesis of 3-silylated 2-furyl carbinols from furfural in three steps. nih.gov While not directly leading to the acryloyl chloride, this highlights the accessibility of functionalized furan derivatives from furfural, which could potentially be converted to the desired product through further synthetic transformations.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on several factors, including the availability of starting materials, cost, and desired scale of production.
From 3-(2-Furyl)acrylic Acid: This is the most direct and commonly used method. Its primary advantage is the straightforward nature of the reaction. The availability and cost of the starting carboxylic acid are key considerations.
Chemical Reactivity and Transformation Pathways of 2e 3 2 Furyl Acryloyl Chloride
Nucleophilic Acyl Substitution Reactions
The most prominent reactions of (2E)-3-(2-Furyl)acryloyl chloride involve nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile. masterorganicchemistry.comlibretexts.org This class of reactions is fundamental to the synthesis of a wide array of derivatives. The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group. libretexts.org
Formation of Amides with Diverse Amine Substrates
This compound readily reacts with primary and secondary amines to form the corresponding amides. fishersci.itcommonorganicchemistry.com This transformation, often carried out under Schotten-Baumann conditions, typically involves an aprotic solvent and a base to neutralize the hydrochloric acid byproduct. fishersci.it The reaction is generally efficient and tolerates a wide range of functional groups on the amine substrate.
The synthesis of amide derivatives is a cornerstone of medicinal chemistry and materials science. For instance, the reaction of poly(acryloyl chloride) with polyamines has been used to create polymeric amines and ampholytes. nih.gov While this specific example uses a polymeric acyl chloride, the underlying principle of amide bond formation is directly applicable. The reaction of this compound with specific amino acids, such as the synthesis of N-(3-[2-Furyl]acryloyl)-Ala-Lys, highlights its utility in creating complex biomolecules. sigmaaldrich.com
Table 1: Examples of Amide Formation Reactions
| Amine Substrate | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Alanine-Lysine Dipeptide | N-(3-[2-Furyl]acryloyl)-Ala-Lys | Not specified | sigmaaldrich.comsigmaaldrich.com |
| Polyamine | Poly(furylacryloyl)amine derivative | Not specified | nih.gov |
| General Primary/Secondary Amines | N-substituted-(2E)-3-(2-furyl)acrylamide | Typically aprotic solvent (DCM, THF), base (TEA, DIEA), room temperature | commonorganicchemistry.com |
This table is generated based on general knowledge of amide synthesis and specific examples found in the search results. Detailed reaction conditions for each specific substrate would require further investigation.
Esterification Reactions with Alcohols and Polyols
The reaction of this compound with alcohols and polyols yields the corresponding esters. This esterification is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the HCl produced. researchgate.net The reaction conditions can be mild, often proceeding at low temperatures in chlorinated solvents. researchgate.net
Research has shown that the reaction of acryloyl chloride with alcohols containing other functional groups, such as carboxylic acids, can proceed selectively at the hydroxyl group. google.com This selectivity is crucial for the synthesis of complex molecules with multiple functional groups. The use of aprotic solvents like THF or dichloromethane (B109758) is common. researchgate.net
Table 2: Examples of Esterification Reactions
| Alcohol/Polyol Substrate | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Carboxyl group-containing alcohol | Carboxyl group-containing furylacrylic ester | No base necessary, slight excess of acryloyl chloride | google.com |
| Propargyl alcohol | Propargyl (2E)-3-(2-furyl)acrylate | Triethylamine, THF, 10°C, N2 protection | researchgate.net |
| General Alcohol | (2E)-3-(2-Furyl)acrylate Ester | Chlorinated solvent, tertiary amine base, low temperature | researchgate.net |
This table is illustrative and based on analogous reactions with similar acyl chlorides. Specific yields and optimal conditions for this compound may vary.
Anhydride (B1165640) Synthesis
This compound can react with a carboxylate salt or a carboxylic acid in the presence of a suitable base to form a mixed anhydride. This reaction follows the general principle of nucleophilic acyl substitution, where the carboxylate anion acts as the nucleophile. masterorganicchemistry.com Anhydrides are valuable as activated acylating agents themselves.
Reactions with Inorganic Nucleophiles (e.g., Azide)
The acyl chloride can react with inorganic nucleophiles. A notable example is the reaction with sodium azide (B81097) to form the corresponding acyl azide. nih.gov Acyl azides are versatile intermediates that can undergo Curtius rearrangement to form isocyanates, which are precursors to ureas and carbamates. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724). colab.ws
Carbon-Carbon Bond Forming Reactions
Beyond nucleophilic acyl substitution, this compound can participate in reactions that form new carbon-carbon bonds, significantly expanding its synthetic utility.
Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Coupling with Organometallic Reagents)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govnih.gov While the direct use of acyl chlorides in some standard cross-coupling reactions (like Suzuki or Negishi) is less common than that of aryl or vinyl halides, they can be employed in certain contexts. nih.govuwindsor.ca The furan (B31954) ring and the vinyl group in this compound offer potential sites for such reactions, although modifications to the molecule might be necessary for optimal reactivity.
The development of new catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands has expanded the scope of palladium-catalyzed couplings to include less reactive substrates. nih.gov These advancements may enable the direct coupling of organometallic reagents with the vinylic or furanic positions of derivatives of this compound.
Acylation of Organometallic Compounds (e.g., Organozinc Reagents)
The acylation of organometallic reagents with acyl chlorides is a fundamental carbon-carbon bond-forming reaction, leading to the synthesis of ketones. Among the various organometallic species, organozinc reagents have gained prominence due to their functional group tolerance and moderate reactivity, which often helps to prevent the over-addition to the ketone product that can be observed with more reactive organometallics like organolithium or Grignard reagents.
The reaction of this compound with an organozinc reagent, typically in the presence of a palladium or nickel catalyst in a process known as Negishi acylation, is expected to proceed selectively at the acyl chloride functionality. This transformation would yield a β,γ-unsaturated ketone, preserving the furan ring and the exocyclic double bond. The general scheme for this reaction involves the oxidative addition of the acyl chloride to a low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone and regenerate the catalyst.
While specific literature examples detailing the acylation of organozinc reagents with this compound are not extensively documented, the general principles of Negishi acylation suggest that this would be a viable and efficient method for the synthesis of a variety of furan-containing ketones. The reaction conditions would likely involve an aprotic solvent such as tetrahydrofuran (B95107) (THF) and a palladium catalyst, for instance, one derived from Pd(OAc)₂ and a suitable phosphine ligand. The nature of the R group on the organozinc reagent (RZnX) could be varied, encompassing alkyl, aryl, and vinyl substituents, thereby providing access to a diverse array of ketone products.
Cycloaddition Reactions and Related Pericyclic Processes
The furan moiety within this compound can act as a diene in Diels-Alder reactions. More interestingly, the acryloyl chloride can be readily converted into various derivatives, such as amides, which can then undergo intramolecular cycloaddition reactions. These transformations are powerful tools for the rapid construction of complex polycyclic molecular architectures.
A key synthetic strategy involves the conversion of this compound into N-alkenyl amides. These intermediates, possessing both a furan diene and a dienophile tethered by the amide linkage, are poised to undergo intramolecular Diels-Alder (IMDA) reactions. The reaction typically proceeds upon heating and can be influenced by the nature of the tether and the substituents on the furan ring and the dienophile.
Research on analogous systems, such as N-allyl-2-furoyl amides, has shown that these intramolecular cycloadditions are highly stereoselective, often yielding a single diastereomer of the resulting 7-oxabicyclo[2.2.1]heptane-fused lactam. researchgate.net The reaction proceeds via a tandem N-acylation/IMDA sequence, which can sometimes be performed in a one-pot fashion. researchgate.net
The reactivity in these IMDA reactions can be sensitive to steric factors. For instance, the presence of bulky substituents on the amide nitrogen can accelerate the rate of cycloaddition. This has been attributed to the relief of steric strain as the molecule transitions from the planar amide conformation to the more compact, cyclic transition state. researchgate.net
The reaction of allylamines with 2-furoyl chlorides has been shown to proceed through the initial acylation of the nitrogen atom, followed by a spontaneous intramolecular Diels-Alder reaction of the intermediate N-furoylamide. researchgate.net This highlights the inherent propensity of these systems to cyclize.
The following table summarizes representative findings for the intramolecular Diels-Alder reaction of N-alkenyl amides derived from furan-2-carboxylic acid derivatives, which serve as close analogs for the reactivity expected from derivatives of this compound.
| Diene Precursor (Amide) | Reaction Conditions | Product | Yield (%) | Reference |
| N-Allyl-N-(2-furylmethyl)acetamide | Toluene, 110 °C | 3a,6-Epoxy-2-methyl-octahydro-isoindol-1-one | Not specified | documentsdelivered.com |
| N-Allyl-5-methyl-2-furoylamide | Dichloromethane, rt | 3a,6-Epoxy-7-methyl-3a,4,5,6-tetrahydro-isoindol-1(2H)-one | High | researchgate.net |
| N-(But-3-enyl)-2-furoamide | Toluene, sealed tube, 180 °C | Corresponding 7-oxabicyclo[2.2.1]heptane-fused lactam | 75 | researchgate.net |
| N-Allyl-N-(tert-butyl)-2-furoamide | Toluene, sealed tube, 110 °C | Corresponding 7-oxabicyclo[2.2.1]heptane-fused lactam | 95 | researchgate.net |
These intramolecular Diels-Alder reactions provide a powerful and stereocontrolled route to complex nitrogen-containing heterocyclic systems, underscoring the synthetic utility of intermediates derived from this compound.
Advanced Synthetic Applications As a Versatile Building Block
Construction of Complex Heterocyclic Systems
The unique chemical architecture of (2E)-3-(2-Furyl)acryloyl chloride makes it an ideal precursor for synthesizing complex heterocyclic systems. The presence of the furan (B31954) ring, combined with the reactive acryloyl chloride moiety, enables its participation in cyclization and derivatization reactions to build fused and multi-ring structures.
Synthesis of Furogamma Lactams
Furo-gamma-lactams, specifically those with a furo[3,4-c]pyrrol-one core, are a class of heterocyclic compounds with potential biological activities. The synthesis of these structures can be envisioned using this compound as a key starting material. A plausible synthetic strategy involves a multi-step reaction sequence beginning with the conversion of the acryloyl chloride into a suitable Michael acceptor.
For instance, the reaction of this compound with an amine can generate the corresponding acrylamide. This intermediate can then undergo aza-Michael addition with a nitrogen-based nucleophile, followed by an intramolecular cyclization and condensation to form the bicyclic furo-gamma-lactam system. The precise reaction conditions would be critical to control stereoselectivity and yield, but the methodology highlights the potential of the title compound in building fused heterocyclic scaffolds that are otherwise challenging to access.
Derivatization of Tetrahydroisoquinoline Scaffolds for Functional Molecules
Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of the THIQ nitrogen atom is a common strategy to modulate the pharmacological properties of these molecules. This compound serves as an excellent acylating agent for this purpose.
The reaction is a straightforward N-acylation, where the nucleophilic secondary amine of the THIQ ring attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a stable amide bond and introduces the (2E)-3-(2-furyl)acryloyl moiety onto the tetrahydroisoquinoline framework. This derivatization is significant as it appends a conjugated system and a furan ring, which can engage in further chemical transformations or act as a pharmacophore. Numerous studies have demonstrated the synthesis of N-substituted THIQ derivatives to explore their potential as anticancer or antimicrobial agents. nih.govconicet.gov.ar
| Starting Tetrahydroisoquinoline | Acylating Agent | Resulting N-Acylated Product |
| Tetrahydroisoquinoline | This compound | 2-((2E)-3-(Furan-2-yl)acryloyl)-1,2,3,4-tetrahydroisoquinoline |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | This compound | 2-((2E)-3-(Furan-2-yl)acryloyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | This compound | 2-((2E)-3-(Furan-2-yl)acryloyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Formation of Bi-heterocyclic Compounds
Bi-heterocyclic compounds, which contain two linked heterocyclic rings, are of great interest due to their diverse biological activities. This compound is a valuable synthon for creating such molecules. Its electrophilic nature allows it to react with various binucleophilic reagents, leading to the formation of a new heterocyclic ring attached to the furan-containing backbone. ekb.eg
A representative example is the reaction with a compound containing both an amine and a thiol group, such as 2-aminothiophenol. The initial reaction would likely be acylation at the more nucleophilic amine, followed by an intramolecular cyclization involving the thiol group attacking the α,β-unsaturated system, ultimately forming a benzothiazine derivative linked to the furan moiety. Similarly, reactions with other binucleophiles like hydrazines or hydroxylamines can yield pyrazole (B372694) or isoxazole-containing bi-heterocyclic systems. frontiersin.orggrowingscience.com These strategies showcase the utility of this compound in diversity-oriented synthesis to rapidly generate libraries of complex molecules. frontiersin.org
Incorporation into Diverse Molecular Architectures
Beyond the synthesis of nitrogen-containing heterocycles, this compound is instrumental in incorporating the furylacryloyl group into other important molecular structures, such as ketones and esters of natural products like monosaccharides.
Preparation of Functionalized α,β-Unsaturated Ketones
α,β-Unsaturated ketones are fundamental building blocks in organic synthesis, participating in a variety of transformations including Michael additions and cycloadditions. mdpi.com A modern and efficient method for preparing functionalized α,β-unsaturated ketones from this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org
In this reaction, the acyl chloride is coupled with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org This method allows for the direct formation of a carbon-carbon bond between the acyl group and the aryl group, yielding an aromatic α,β-unsaturated ketone. This approach is highly versatile, tolerates a wide range of functional groups, and avoids the harsh conditions of traditional Friedel-Crafts acylation. organic-chemistry.org
| Arylboronic Acid | Acyl Chloride | Catalyst/Base | Product (α,β-Unsaturated Ketone) |
| Phenylboronic acid | This compound | Pd(PPh₃)₄ / K₃PO₄ | (2E)-1-Phenyl-3-(furan-2-yl)prop-2-en-1-one |
| 4-Methoxyphenylboronic acid | This compound | Pd(PPh₃)₄ / K₃PO₄ | (2E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
| Thiophene-2-boronic acid | This compound | Pd(PPh₃)₄ / K₃PO₄ | (2E)-3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one |
Design and Synthesis of Functionalized Monosaccharide Esters
Carbohydrates are abundant, chiral, and highly functionalized molecules. The selective modification of their hydroxyl groups is a key strategy for creating novel biomaterials and therapeutic agents. This compound can be used to synthesize functionalized monosaccharide esters through acylation of one or more of their hydroxyl groups. nih.govarchivepp.com
The reaction involves treating a monosaccharide, such as D-glucose or D-fructose, with this compound in the presence of a base to neutralize the HCl byproduct. nih.gov By employing protecting group strategies, specific hydroxyl groups can be targeted for acylation, leading to regioselectively functionalized sugar derivatives. These furan-containing carbohydrate esters can serve as monomers for polymerization, leading to biocompatible polymers, or as intermediates in the synthesis of complex glycoconjugates. nih.gov
| Monosaccharide | Acylating Agent | Potential Product (Monosaccharide Ester) |
| D-Glucose | This compound | 3-O-((2E)-3-(Furan-2-yl)acryloyl)-D-glucose |
| D-Fructose | This compound | 1-O-((2E)-3-(Furan-2-yl)acryloyl)-D-fructose |
| D-Galactose | This compound | 6-O-((2E)-3-(Furan-2-yl)acryloyl)-D-galactose |
Formation of Acrylophenone (B1666309) Derivatives
The synthesis of acrylophenone derivatives from this compound is a key application that leverages its reactivity as an acylating agent. The primary method for achieving this transformation is the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in aromatic chemistry. organic-chemistry.org In this reaction, the acyl chloride is activated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This intermediate then undergoes electrophilic aromatic substitution with an arene (an aromatic hydrocarbon), resulting in the formation of a new carbon-carbon bond and yielding the corresponding aryl ketone, in this case, a 3-(2-furyl)acrylophenone.
The general scheme involves the reaction of this compound with a substituted or unsubstituted benzene (B151609) ring in the presence of a Lewis acid. The reaction deactivates the aromatic ring to further substitution, which allows for the clean synthesis of monoacylated products. organic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of acrylophenone derivatives by simply varying the aromatic substrate. For instance, using benzene, toluene, or anisole (B1667542) would yield 3-(2-furyl)acrylophenone, methyl-substituted 3-(2-furyl)acrylophenone, and methoxy-substituted 3-(2-furyl)acrylophenone, respectively. These resulting chalcone-like structures are of significant interest in medicinal chemistry and materials science. A related reaction involves the tandem Friedel-Crafts acylation and subsequent alkylation of arenes with acryloyl chlorides to produce dihydrochalcones. researchgate.net
Table 1: Potential Acrylophenone Derivatives from this compound via Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid Catalyst | Resulting Acrylophenone Derivative |
| Benzene | AlCl₃ | 1-Phenyl-3-(2-furyl)prop-2-en-1-one |
| Toluene | AlCl₃ | 1-(p-tolyl)-3-(2-furyl)prop-2-en-1-one |
| Anisole | AlCl₃ | 1-(4-methoxyphenyl)-3-(2-furyl)prop-2-en-1-one |
| Naphthalene | AlCl₃ | 1-(Naphthalen-2-yl)-3-(2-furyl)prop-2-en-1-one |
This table represents potential products based on the principles of the Friedel-Crafts reaction.
Derivatization Strategies and Research Utility of 2e 3 2 Furyl Acryloyl Chloride
Synthesis of Furylacrylate Derivatives
The reactivity of the acyl chloride group is central to the derivatization of (2E)-3-(2-Furyl)acryloyl chloride. This functional group readily undergoes nucleophilic acyl substitution, allowing for the formation of new covalent bonds with a variety of nucleophiles, leading to the creation of esters, amides, and the parent carboxylic acid.
The synthesis of (2E)-3-(2-furyl)acrylic acid and its corresponding esters from the acryloyl chloride is a direct application of classic acyl chloride reactivity.
Carboxylic Acid Formation: this compound reacts readily with water in a hydrolysis reaction to yield (2E)-3-(2-furyl)acrylic acid. nih.gov This parent acid is itself a subject of study and a starting material for other synthetic routes, such as the Perkin or Knoevenagel-Doebner condensations, which are alternative methods for its preparation. orgsyn.org The acid has been used as a reactant in the preparation of inhibitors for enzymes like malonyl-CoA decarboxylase. thermofisher.in
Esterification: The reaction of this compound with alcohols (alcoholysis) produces (2E)-3-(2-furyl)acrylate esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct. This strategy allows for the synthesis of a diverse range of esters by varying the alcohol component. These ester derivatives are valuable in various fields; for instance, epoxy derivatives like 2,3-epoxypropyl 3-(2-furyl)acrylate have applications in polymer chemistry. Furthermore, studies have explored the synthesis of more complex derivatives, such as 3-aryl-3-(furan-2-yl)propanoic acid esters, through reactions involving the parent furylacrylic esters. nih.gov
Table 1: Synthesis of Carboxylic Acid and Ester Derivatives
| Derivative | Reagent | Reaction Type |
|---|---|---|
| (2E)-3-(2-Furyl)acrylic acid | Water | Hydrolysis |
The synthesis of amide derivatives through the reaction of this compound with primary or secondary amines is a cornerstone of its utility in biochemical research. This aminolysis reaction is highly efficient and is the basis for creating chromophoric peptide substrates for various proteases. A Russian patent describes a method for producing N-3-(2-furyl)acryloyl derivatives of amino acids and peptides by acylating the corresponding amino acid or peptide with the anhydride (B1165640) of 3-(2-furyl)acrylic acid, highlighting an alternative to the acyl chloride. google.com These amide derivatives are crucial for developing diagnostic tools and for screening potential enzyme inhibitors. google.comnih.gov
A prominent application is the synthesis of peptide substrates for proteases. By coupling this compound with the N-terminus of a specific peptide sequence, a chromogenic substrate is created. The (2E)-3-(2-furyl)acryloyl group, often abbreviated as "FA," serves as a reporter group whose spectral properties change upon enzymatic cleavage of the peptide backbone. This change allows for continuous monitoring of enzyme activity.
Functional Probes and Substrates in Biochemical Research
The unique spectral properties of the furanacryloyl group have been extensively exploited to design sensitive probes and substrates for studying enzyme kinetics and mechanisms.
The attachment of the (2E)-3-(2-furyl)acryloyl moiety to a peptide sequence recognized by a specific protease yields a chromogenic substrate. The hydrolysis of the peptide bond by the enzyme leads to a change in the electronic environment of the furylacryloyl chromophore, resulting in a measurable shift in its ultraviolet-visible (UV-Vis) absorption spectrum.
Collagenase Substrates: A widely used substrate for bacterial collagenases is N-[3-(2-Furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine, commonly known as FALGPA. sigmaaldrich.com Collagenases, which are matrix metalloproteinases, cleave the Leu-Gly bond in this synthetic peptide. worthington-biochem.comsigmaaldrich.com This cleavage can be monitored spectrophotometrically by the decrease in absorbance, typically around 345 nm, providing a continuous assay for collagenase activity. sigmaaldrich.comabcam.com FALGPA is particularly useful for assessing the activity of Class II collagenases from Clostridium histolyticum, which show high activity towards this synthetic substrate. sigmaaldrich.com
Carboxypeptidase A Substrates: For carboxypeptidase A (CPA), an exopeptidase that cleaves C-terminal amino acids, substrates such as N-(3-(2-furyl)acryloyl)-L-phenylalanyl-L-phenylalanine (FAPP) have been developed. nih.gov CPA hydrolyzes the peptide bond, releasing the C-terminal phenylalanine. This enzymatic action causes a decrease in absorbance that can be monitored to determine enzyme activity. nih.gov Carboxypeptidase A has a preference for C-terminal residues with aromatic or branched aliphatic side chains, making FAPP an effective substrate. wikipedia.org Similarly, N-(3-[2-Furyl]acryloyl)-Ala-Lys is used as a substrate for carboxypeptidase N. nih.gov
Table 2: Chromogenic Substrates Derived from this compound
| Substrate Name (Acronym) | Target Enzyme | Peptide Sequence |
|---|---|---|
| N-[3-(2-Furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA) | Collagenase | FA-Leu-Gly-Pro-Ala |
| N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-phenylalanine (FAPP) | Carboxypeptidase A | FA-Phe-Phe |
The use of furylacryloyl-derivatized substrates extends beyond simple activity assays to in-depth mechanistic studies of enzymes. wustl.edu The ability to continuously monitor the reaction progress allows for the determination of key kinetic parameters according to the Michaelis-Menten model, such as the Michaelis constant (K_m) and the maximum velocity (V_max). libretexts.org
By measuring the initial rate of hydrolysis at various substrate concentrations, researchers can elucidate the catalytic efficiency of an enzyme and the effects of inhibitors. For example, the hydrolysis of FALGPA by collagenase can be used to study the enzyme's substrate specificity and the mechanism of inhibition by various compounds. abcam.comnih.gov Similarly, studying the kinetics of FAPP cleavage by carboxypeptidase A provides insights into its catalytic mechanism, including the roles of active site residues and the essential zinc ion. nih.govwikipedia.org The data obtained from these assays are crucial for understanding how enzymes function and for designing specific and potent inhibitors. The use of quench-flow techniques combined with mass spectrometry offers a powerful method for investigating pre-steady-state kinetics, which is applicable to these chromophoric substrates. nih.gov
Derivatives in Structure-Activity Relationship (SAR) Studies (e.g., Peroxisome Proliferator-Activated Receptor γ Partial Agonists)
Derivatives of this compound serve as valuable scaffolds in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features responsible for its effects.
While direct SAR studies originating from this compound for Peroxisome Proliferator-Activated Receptor γ (PPARγ) are not extensively documented, the furan (B31954) ring is a component of various known bioactive molecules, including some that interact with PPARs. nih.gov PPARs are nuclear receptors involved in regulating energy homeostasis, and their agonists are used in treating hyperlipidemia (PPARα) and type 2 diabetes (PPARγ). abcam.com
The general principle involves synthesizing a library of derivatives where different parts of the molecule are altered. For a hypothetical SAR study based on a furan-containing PPARγ agonist, one could synthesize a series of amides or esters from this compound and various amines or alcohols. These modifications would probe the importance of the groups attached to the acryloyl moiety for receptor binding and activation. For example, SAR studies on pirinixic acid derivatives, which are dual PPARα/γ agonists, showed that substituting the α-position with an aliphatic chain significantly improved potency. abcam.com Similar systematic modifications to furan-containing structures could be employed to develop selective and potent PPARγ partial agonists, which are of interest because they may offer therapeutic benefits with fewer side effects than full agonists. rsc.org The design of dimeric ligands is another strategy that has been used to modulate the potency and selectivity of PPAR agonists. nih.gov
Mechanistic Investigations and Computational Chemistry of 2e 3 2 Furyl Acryloyl Chloride
Elucidation of Reaction Mechanisms and Stereochemical Outcomes
The reactivity of (2E)-3-(2-Furyl)acryloyl chloride is primarily dictated by the electrophilic nature of the acyl chloride group and the conjugated system involving the furan (B31954) ring and the carbon-carbon double bond. The principal reaction mechanism for acyl chlorides is nucleophilic acyl substitution. libretexts.orglibretexts.org This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl group and yielding the substituted product. libretexts.orglibretexts.org
The general mechanism can be outlined as follows:
Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of this compound.
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral alkoxide intermediate.
Elimination of Leaving Group: The intermediate collapses, and the chloride ion is expelled, resulting in the formation of a new acyl compound.
The stereochemistry of the (2E)-alkene is generally retained in nucleophilic acyl substitution reactions, as the reaction center is the carbonyl carbon, and the conditions are typically not harsh enough to cause isomerization of the double bond. However, the stereochemical outcome can be influenced by the nature of the nucleophile and the reaction conditions. In reactions involving chiral nucleophiles, the formation of diastereomers is possible, and the stereoselectivity would depend on the steric and electronic interactions in the transition state.
For instance, in the reaction with alcohols to form esters, a tertiary amine like triethylamine (B128534) is often used as a base to neutralize the HCl produced. researchgate.net The reaction is typically carried out at low temperatures to minimize side reactions. researchgate.net The stereochemistry of the starting alcohol can influence the stereochemical outcome of the product if the alcohol is chiral.
Theoretical Studies and Molecular Modeling
Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound.
Quantum Chemical Calculations
Such calculations can provide information on:
Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles.
Electronic Properties: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity.
Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
A theoretical UV-Vis absorption spectrum for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was simulated using Time-Dependent DFT (TD-DFT), which could similarly be applied to this compound to understand its electronic transitions.
| Computational Method | Basis Set | Investigated Property | Finding for a Related Furan-Containing Compound |
| DFT | B3LYP/6-31G(d) | Optimized Geometry | Planar conformation |
| DFT | B3LYP/6-31G(d) | Vibrational Frequencies | Calculation of theoretical IR spectra |
| TD-DFT | B3LYP/6-31G(d) | Electronic Transitions | Simulation of UV-Vis absorption spectrum |
Conformational Analysis and Molecular Dynamics
Conformational analysis of this compound would likely reveal a preference for a planar conformation to maximize π-orbital overlap across the furan ring, the double bond, and the carbonyl group. The "E" configuration of the double bond is a key stereochemical feature.
Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of this molecule and its derivatives in different solvent environments. MD simulations provide insights into the dynamic behavior of molecules over time, which can be important for understanding their interactions with other molecules, such as in solution or at an interface. While specific MD studies on this compound are not published, the methodology is well-established for a wide range of organic molecules.
Molecular Docking Simulations of Derivatives
This compound serves as a reactive intermediate for the synthesis of a variety of derivatives with potential biological activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.
Derivatives of this compound, such as amides and esters, could be subjected to molecular docking studies against various protein targets. For example, furan-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX). Molecular docking studies of novel diaryl heterocyclic derivatives have been used to understand their binding modes within the active sites of COX-1 and COX-2. In such studies, key interactions like hydrogen bonding and hydrophobic interactions are analyzed to rationalize the inhibitory activity.
| Derivative Class | Potential Protein Target | Key Interactions Explored in Docking |
| Amides | Cyclooxygenases (COX-1, COX-2) | Hydrogen bonding, hydrophobic interactions |
| Esters | Proteases, Kinases | Shape complementarity, electrostatic interactions |
| Hydrazones | Various enzymes | Metal coordination, pi-stacking |
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For this compound, kinetic studies would be valuable for understanding its reactivity with various nucleophiles.
The hydrolysis of acryloyl chloride is known to be rapid. Kinetic studies on the hydrolysis of this compound would likely show a similar fast reaction rate, influenced by factors such as pH, temperature, and solvent polarity.
The rate of reaction with other nucleophiles, such as alcohols and amines, could be determined using techniques like spectroscopy or chromatography to monitor the disappearance of the reactant or the appearance of the product over time. The rate law for the reaction would likely be second-order, first-order in the acyl chloride and first-order in the nucleophile, which is typical for nucleophilic acyl substitution reactions.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of (2E)-3-(2-Furyl)acryloyl chloride by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. While direct experimental data for this compound is not widely published, a detailed spectral prediction can be made based on its precursor, 3-(2-Furyl)acrylic acid, and known substituent effects of the acyl chloride group. nih.govresearchgate.netnih.govchemicalbook.comchemicalbook.com
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons and the vinylic protons of the acryloyl chain. The protons on the furan ring (H-3', H-4', H-5') typically appear in the aromatic region. The vinylic protons (H-2, H-3) exhibit a trans-coupling constant (J) of approximately 15-16 Hz. Due to the high electronegativity of the chlorine atom in the acyl chloride group compared to the hydroxyl group in the parent acid, the adjacent vinylic proton (H-2) is expected to be deshielded and shift downfield.
¹³C-NMR: The carbon spectrum corroborates the structure, showing signals for each unique carbon atom. The carbonyl carbon (C-1) of the acyl chloride is characteristically found further downfield (higher ppm) than the corresponding carboxylic acid carbon. chemicalbook.comchemicalbook.com The carbons of the furan ring and the vinyl group will also be present in their expected regions.
Predicted NMR Data for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C-1 (-COCl) | - | ~166-168 |
| C-2 (-CH=) | ~6.5-6.7 (d, J ≈ 15.5 Hz) | ~120-122 |
| C-3 (=CH-) | ~7.5-7.7 (d, J ≈ 15.5 Hz) | ~140-142 |
| C-2' (Furan) | - | ~150-152 |
| C-3' (Furan) | ~6.7-6.9 (d) | ~115-117 |
| C-4' (Furan) | ~6.5-6.6 (dd) | ~112-114 |
| C-5' (Furan) | ~7.6-7.8 (d) | ~147-149 |
Note: Data are predictive and based on analysis of related structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.comuobabylon.edu.iq The spectrum of this compound is dominated by a very strong absorption from the acyl chloride carbonyl group (C=O). This peak appears at a significantly higher wavenumber compared to the carbonyl of the parent carboxylic acid due to the inductive effect of the chlorine atom. uobabylon.edu.iqpg.edu.pl Other characteristic absorptions include those from the furan ring and the carbon-carbon double bond. nih.gov
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | Stretch | ~1775-1795 | Strong |
| C=C (Alkene, conjugated) | Stretch | ~1620-1640 | Medium |
| C=C (Furan ring) | Stretch | ~1570, 1480 | Medium |
| C-H (trans-Alkene) | Out-of-plane bend | ~960-980 | Strong |
| C-O-C (Furan ring) | Stretch | ~1010-1030 | Strong |
| C-Cl | Stretch | ~750-850 | Medium |
Note: Data are predictive and based on characteristic functional group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The extensive conjugation between the furan ring and the acryloyl moiety in this compound results in strong absorption in the ultraviolet region. guidechem.comguidechem.com The position of maximum absorbance (λmax) is indicative of the energy required for the π → π* transition. The conversion of the carboxylic acid to an acyl chloride is not expected to cause a major shift in the λmax value. Studies on the parent compound, 3-(2-furyl)acrylic acid, show photoactivity in the UVC to UVA range, with a λmax typically observed around 312 nm in ethanol. rsc.orgund.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. nih.gov For this compound (molecular formula C₇H₅ClO₂), the molecular ion peak (M⁺˙) would be observed, showing a characteristic isotopic pattern for the presence of one chlorine atom (M⁺˙ at m/z 156 and [M+2]⁺˙ at m/z 158 in an approximate 3:1 ratio). libretexts.org
Key fragmentation pathways would involve the loss of stable neutral molecules or radicals. The most common fragmentations for acyl chlorides include the cleavage of the C-Cl bond and the loss of the entire chlorocarbonyl radical. miamioh.edu
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Ion Structure / Identity |
| 156 / 158 | [C₇H₅ClO₂]⁺˙ (Molecular Ion, M⁺˙) |
| 121 | [M - Cl]⁺ (Loss of chlorine radical) |
| 93 | [M - COCl]⁺ (Loss of chlorocarbonyl radical) |
| 65 | [C₄H₃O]⁺ (Furyl cation) |
Note: Data are predictive and based on established fragmentation principles.
Chromatographic Methods (e.g., High-Performance Liquid Chromatography for Purity Assessment)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture, making it ideal for assessing the purity of this compound. moravek.com A reversed-phase HPLC method is generally suitable for a compound of this polarity. asianjpr.com
A typical method would involve injecting the sample onto a nonpolar stationary phase (like a C18 column). A polar mobile phase, such as a gradient mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), is then used to elute the components. asianjpr.com The components separate based on their relative hydrophobicity. Purity is determined by detecting the eluting components, typically with a UV detector set to the compound's λmax (~312 nm), and calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com For a high-purity sample, the chromatogram should show a single major peak with minimal secondary peaks.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Oxygen, Chlorine) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula, C₇H₅ClO₂. A close match between experimental and theoretical percentages is a fundamental confirmation of the compound's elemental composition and purity. google.com
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 84.077 | 53.71 |
| Hydrogen | H | 1.008 | 5.040 | 3.22 |
| Chlorine | Cl | 35.453 | 35.453 | 22.64 |
| Oxygen | O | 15.999 | 31.998 | 20.44 |
| Total | 156.568 | 100.00 |
Polymerization and Materials Science Research Involving 2e 3 2 Furyl Acryloyl Chloride
Monomer Synthesis for Homopolymerization and Copolymerization
The synthesis of (2E)-3-(2-Furyl)acryloyl chloride for polymerization applications is a critical first step that dictates the purity and reactivity of the resulting monomer. The process typically begins with (2E)-3-(2-Furyl)acrylic acid, which can be synthesized from furfural (B47365). The subsequent conversion of the carboxylic acid to an acryloyl chloride is a key transformation.
A general and established method for this conversion involves the reaction of the corresponding carboxylic acid with a chlorinating agent. google.com Thionyl chloride (SOCl₂) is a common reagent for this purpose, reacting with the carboxylic acid to produce the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. Another approach is the use of oxalyl chloride, which can offer cleaner reactions. nih.gov
However, acryloyl chlorides are known for their high reactivity and instability, often being prone to spontaneous polymerization, especially when exposed to heat, light, or impurities. chemicalforums.comresearchgate.net Therefore, the synthesis of this compound intended for polymerization must be conducted under carefully controlled conditions. This includes low temperatures and the use of polymerization inhibitors to ensure the monomer's stability during synthesis and storage. A patent for a related compound, 3-(2-furyl)acrylic anhydride (B1165640), suggests the importance of developing stable acylating agents for these types of molecules. google.com
The inherent reactivity that makes this compound a candidate for polymerization also presents challenges for its handling and purification. Distillation, a common purification technique, must be performed with care to prevent polymerization in the distillation apparatus. researchgate.net
Copolymerization Studies (e.g., with Styrene)
While specific studies on the copolymerization of this compound with styrene (B11656) are not readily found, research on the copolymerization of other furan-containing monomers with styrene provides valuable insights. For instance, styrene has been successfully copolymerized with various monomers, including those with reactive functionalities. mdpi.comnih.gov
The copolymerization of furan-containing monomers like N-[(Furan-2-yl)methyl]acrylamide with other monomers has been explored to create polymers with specific functionalities. researchgate.net In such systems, the reactivity ratios of the comonomers are crucial parameters that determine the composition and structure of the resulting copolymer. These ratios would need to be experimentally determined for the this compound and styrene system to understand their copolymerization behavior.
Given the reactive nature of the acryloyl chloride group, it is anticipated that this compound would readily participate in free-radical copolymerization with styrene. The resulting copolymer would possess a polystyrene backbone with pendant furyl acryloyl chloride groups. These reactive pendant groups would then be available for post-polymerization modification, opening avenues for the creation of functional materials.
Synthesis of Functional Polymeric Materials
The synthesis of functional polymeric materials from this compound is a promising area of research. The presence of the furan (B31954) ring in the polymer structure is of particular interest due to its ability to participate in reversible Diels-Alder reactions. This "click" chemistry approach allows for the development of self-healing materials, recyclable thermosets, and other responsive polymers. mdpi.com
Polymers containing furan moieties can be crosslinked with bismaleimides through the Diels-Alder reaction. This crosslinking is thermally reversible; at elevated temperatures, the reverse Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to be reprocessed or healed. Upon cooling, the Diels-Alder reaction proceeds again, restoring the crosslinked network.
The general scheme for creating such functional materials would involve:
Homopolymerization or Copolymerization: Polymerizing this compound, either alone or with a comonomer like styrene, to create a linear polymer with pendant furan groups.
Post-Polymerization Modification: The highly reactive acryloyl chloride groups on the polymer backbone could be further functionalized by reacting them with various nucleophiles, such as alcohols or amines, to introduce additional properties or to modify the polymer's solubility and thermal characteristics. Research on poly(acryloyl chloride) demonstrates its utility as a reactive polymer for such modifications. polysciences.comresearchgate.netuobaghdad.edu.iq
Crosslinking: Reacting the furan-containing polymer with a dienophile, such as a bismaleimide, to form a crosslinked network via the Diels-Alder reaction. The density of crosslinking and the resulting material properties could be controlled by the concentration of the furan-containing monomer units in the polymer.
The development of polymers from furan-based monomers is a significant step towards more sustainable materials, as furfural is derived from biomass. rsc.orgd-nb.infonih.govchemrxiv.org The ability to create functional materials with properties like self-healing and recyclability further enhances their environmental credentials.
Below is a table summarizing the potential research directions and key considerations for the polymerization of this compound, based on analogous systems.
| Research Area | Key Considerations & Potential Approaches | Relevant Analogous Systems |
| Monomer Synthesis | - Reaction of (2E)-3-(2-Furyl)acrylic acid with chlorinating agents (e.g., thionyl chloride, oxalyl chloride).- Use of polymerization inhibitors and low temperatures to prevent premature polymerization. chemicalforums.comresearchgate.net- Challenges in purification due to monomer instability. | Synthesis of acryloyl chloride and other reactive acyl chlorides. nih.gov |
| Homopolymerization | - Likely proceeds via free-radical polymerization.- Characterization of the resulting poly(this compound) in terms of molecular weight, thermal stability, and solubility. | Homopolymerization of N-[(Furan-2-yl)methyl]acrylamide and other furan-containing acrylates. researchgate.net |
| Copolymerization with Styrene | - Free-radical copolymerization to produce a copolymer with pendant furyl acryloyl chloride groups.- Determination of reactivity ratios to understand copolymer composition.- The resulting copolymer would be a platform for further functionalization. | Copolymerization of various vinyl monomers with styrene. mdpi.comnih.gov |
| Functional Polymeric Materials | - Post-polymerization modification of the acryloyl chloride groups.- Utilization of the pendant furan rings for reversible Diels-Alder crosslinking with bismaleimides to create self-healing or recyclable materials. mdpi.com | Functionalization of polymers containing furan moieties for Diels-Alder reactions. mdpi.com |
Catalysis in Reactions Involving 2e 3 2 Furyl Acryloyl Chloride
Organometallic Catalysis (e.g., Palladium-Catalyzed Transformations)
Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. While direct palladium-catalyzed coupling reactions with (2E)-3-(2-furyl)acryloyl chloride are not extensively documented in readily available literature, the reactivity of similar substrates, such as aryl chlorides and furan (B31954) derivatives, provides insight into potential transformations.
Palladium catalysts, particularly those with bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)3, have proven effective in the Heck and Negishi coupling reactions of aryl chlorides. nih.gov These reactions typically involve the coupling of an aryl halide with an alkene (Heck) or an organozinc compound (Negishi). Given that this compound contains a reactive acyl chloride group and a furan moiety, it could potentially participate in similar coupling reactions, either at the furan ring or through transformations of the acryloyl group. For instance, palladium catalysts are known to be effective for the coupling of heteroaryl chlorides, a class of compounds to which the furan structure belongs. uwindsor.ca
Furthermore, palladium-catalyzed allylic substitution reactions have been successfully applied to furan-containing molecules. In one study, 2-benzylfuran (B12535769) underwent allylation in the presence of a palladium catalyst, demonstrating the feasibility of C-C bond formation at a position adjacent to the furan ring. nih.gov This suggests that derivatives of (2E)-3-(2-furyl)acrylic acid could be suitable substrates for similar palladium-catalyzed functionalization. The general mechanism for such cross-coupling reactions involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation (in the case of Negishi or Suzuki reactions) or carbopalladation (in the case of Heck reactions), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. uwindsor.ca
Table 1: Examples of Palladium-Catalyzed Reactions with Related Substrates
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |
| Pd/P(t-Bu)3 | Aryl Chlorides | Heck Coupling | Aryl Alkenes | nih.gov |
| Pd(P(t-Bu)3)2 | Aryl Chlorides | Negishi Coupling | Biaryls, Alkylarenes | nih.gov |
| Pd(OAc)2/Ligand | 2-Benzylfuran | Allylic Substitution | Allylated Furan | nih.gov |
| [PdCl2(dppf)] | Heteroaryl Chlorides | Suzuki Coupling | Biheteroaryls | uwindsor.ca |
Lewis Acid Catalysis (e.g., Lanthanide Chloride Catalysis)
Lewis acids play a crucial role in activating substrates for various organic transformations, including Friedel-Crafts reactions and Diels-Alder cycloadditions. While specific examples of lanthanide chloride catalysis with this compound are not prominent, the broader application of lanthanide triflates and other Lewis acids in reactions of furan derivatives highlights their potential.
Lanthanide triflates (Ln(OTf)3) are recognized as effective and reusable catalysts for Friedel-Crafts acylation reactions. rsc.org These reactions involve the acylation of aromatic rings, and the strong Lewis acidity of the lanthanide ion is key to activating the acylating agent. nih.govacs.org The catalytic cycle is proposed to involve the coordination of the lanthanide to the acylating agent, thereby increasing its electrophilicity and facilitating the attack by the aromatic substrate. nih.gov Given that the furan ring is an electron-rich aromatic system, it is a plausible substrate for such Lewis acid-catalyzed acylations.
In the context of cycloaddition reactions, Lewis acids have been shown to catalyze the Diels-Alder reaction of furan derivatives. For instance, niobium pentachloride (NbCl5), a strong Lewis acid, has been used to catalyze the Diels-Alder reaction between furan and various dienophiles, such as methyl acrylate. blucher.com.br The uncatalyzed Diels-Alder reaction of furan can be slow due to the aromatic stability of the furan ring. Lewis acids accelerate the reaction by coordinating to the dienophile, lowering its LUMO energy and making it more reactive towards the furan diene. Lanthanide-based catalysts, owing to their tunable Lewis acidity, are also employed in Diels-Alder reactions. upc.edu The use of furoic acids and their derivatives as dienes in Diels-Alder reactions has also been explored, demonstrating the versatility of the furan scaffold in such cycloadditions. nih.gov
Table 2: Lewis Acid Catalysis in Reactions of Furan Derivatives
| Catalyst | Substrate(s) | Reaction Type | Key Finding | Reference |
| Lanthanide Triflates (Ln(OTf)3) | Substituted Benzenes, Acylating Agents | Friedel-Crafts Acylation | Effective and reusable catalysts. | rsc.org |
| Ytterbium Triflate (Yb(OTf)3) | Anisole (B1667542), Acetic Anhydride (B1165640) | Friedel-Crafts Acylation | Mechanistic studies revealed a highly organized transition state. | nih.gov |
| Niobium Pentachloride (NbCl5) | Furan, Methyl Acrylate | Diels-Alder Reaction | Catalyzes the reaction to form 7-oxanorbornene derivatives. | blucher.com.br |
| Lanthanide Triflates | Various | Ring-Opening Polymerization | Effective catalysts for the synthesis of polymers. | upc.edu |
Enzyme-Catalyzed Transformations of Derived Substrates
Enzymatic catalysis offers a green and highly selective alternative for the transformation of organic molecules. Lipases, in particular, have been extensively used for the synthesis and modification of esters derived from carboxylic acids like 3-(2-furyl)acrylic acid. The most prominent enzyme in this context is Lipase B from Candida antarctica (CAL-B), often used in its immobilized form, Novozym 435. d-nb.infonih.gov
Enzyme-catalyzed esterification is a common application, where 3-(2-furyl)acrylic acid or its activated form, this compound, can be reacted with various alcohols to produce the corresponding esters. These enzymatic reactions are typically carried out under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity. d-nb.inforesearchgate.net For example, CAL-B has been successfully employed in the synthesis of acrylic terpolymers and in the acylation of alcohols. researchgate.netconicet.gov.ar
A significant application of enzyme catalysis in this area is the kinetic resolution of racemic alcohols. By utilizing the stereoselectivity of the lipase, one enantiomer of a racemic alcohol can be selectively acylated, allowing for the separation of the two enantiomers. Novozym 435 has been effectively used for the kinetic resolution of various alcohols through acylation, often with vinyl acetate (B1210297) as the acyl donor. researchgate.net The stability and reusability of immobilized enzymes like Novozym 435 are major advantages for industrial applications. Studies have shown that Novozym 435 can be reused for multiple cycles without a significant loss of activity. nih.gov
Table 3: Enzyme-Catalyzed Transformations of (2E)-3-(2-Furyl)acrylic Acid Derivatives and Related Compounds
| Enzyme | Substrate(s) | Reaction Type | Key Findings | Reference(s) |
| Candida antarctica Lipase B (CAL-B) / Novozym 435 | Cyclic Esters | Ring-Opening Polymerization | High catalytic activity in polymer synthesis. | d-nb.infonih.gov |
| Candida antarctica Lipase B (CAL-B) / Novozym 435 | (S)-Perillyl alcohol, Acyl donors | Acylation | Selective acylation of alcohols. | researchgate.net |
| Candida antarctica Lipase B (CAL-B) | Ethyl acrylate, Ethanolamine | Terpolymerization | Catalyzes polymerization, aminolysis, and hydrolysis. | conicet.gov.ar |
| Novozym 435 | Racemic Alcohols, Vinyl Acetate | Kinetic Resolution | Enantioselective synthesis of chiral compounds. | researchgate.net |
| Novozym 435 | Free Fatty Acids, Octanol | Esterification | Follows Ping-Pong Bi-Bi kinetics with good reusability. | nih.gov |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies for (2E)-3-(2-Furyl)acryloyl Chloride
The synthesis of acyl chlorides, including this compound, has traditionally relied on standard chlorinating agents such as thionyl chloride and oxalyl chloride. nih.govlibretexts.org While effective, these methods often generate stoichiometric amounts of waste and can involve hazardous reagents. nih.gov Future research is increasingly focused on the development of more sustainable and efficient synthetic strategies.
Green Chemistry Approaches: The principles of green chemistry are driving the exploration of more environmentally benign synthetic routes. This includes the investigation of catalytic methods that minimize waste and the use of greener solvents. For instance, the synthesis of related furan-based monomers has been achieved using eco-friendly, one-step routes. rsc.org The development of solid-supported reagents or catalytic systems that can be easily separated from the reaction mixture and recycled is a key area of interest. The use of bio-based solvents, such as Cyrene™, is also being explored as a replacement for traditional, less sustainable solvents in amide synthesis from acyl chlorides. researchgate.net
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation. nih.govnih.govresearchgate.net The synthesis of acryloyl chloride itself has been successfully demonstrated in a continuous-flow system, highlighting the potential for rapid and selective production while minimizing the handling of unstable intermediates. nih.gov Applying this technology to the synthesis of this compound from its corresponding carboxylic acid could lead to safer, more scalable, and highly reproducible manufacturing processes. nih.gov
Biocatalysis: The use of enzymes in chemical synthesis, or biocatalysis, offers unparalleled selectivity under mild reaction conditions. While the direct enzymatic synthesis of an acyl chloride is not a common transformation, future research may explore chemo-enzymatic pathways. For example, lipase-catalyzed amidation of carboxylic acids has been demonstrated, offering a greener alternative to traditional chemical methods. nih.gov Research into novel enzymes or engineered enzymes could one day provide a direct biocatalytic route to this compound or its derivatives.
Design and Synthesis of New Derivatives with Enhanced Functionality
The true potential of this compound lies in its role as a versatile building block for the synthesis of a wide array of derivatives with tailored properties. The furan (B31954) ring is a valuable subunit in pharmaceutical chemistry, and its incorporation into new molecular frameworks is a key strategy in drug discovery. shareok.org
Pharmaceutical and Agrochemical Applications: Derivatives of this compound are being investigated for their potential as bioactive molecules. By reacting the acyl chloride with various amines, alcohols, and other nucleophiles, a diverse library of amides, esters, and other functionalized compounds can be generated. These derivatives are being screened for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. shareok.orgnih.gov For example, the synthesis of functionalized (2-furyl)-2-pyrrolidines has been achieved through cascade reactions, showcasing the potential to create complex N-heterocyclic compounds with high stereoselectivity. shareok.orgrsc.org The development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties is a major focus of ongoing research.
Materials Science: The acryloyl group in this compound makes it a suitable monomer for polymerization reactions. This opens up possibilities for the creation of novel polymers with unique thermal, mechanical, and optical properties. Research into the synthesis of bio-based epoxy monomers from furan precursors is an active area, and this compound could serve as a valuable starting material for similar endeavors. rsc.org The resulting polymers could find applications in coatings, adhesives, and advanced composites.
Advanced Mechanistic Investigations and Computational Predictions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and for the rational design of new reactions and derivatives.
Mechanistic Studies of Nucleophilic Substitution: The core reactivity of this compound is nucleophilic acyl substitution. While the general mechanism is well-understood, detailed kinetic and stereochemical studies can provide valuable insights. libretexts.orgopenstax.org Investigations into the role of the furan ring in modulating the reactivity of the acyl chloride, including potential electronic and steric effects, are of particular interest. Understanding whether these reactions proceed through a concerted or stepwise mechanism can be elucidated through advanced analytical techniques and computational modeling. mdpi.com
Computational Chemistry and Predictive Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction pathways, transition states, and the electronic properties of molecules. nih.gov Such studies can be used to predict the reactivity of this compound with different nucleophiles and to understand the factors that govern the regioselectivity and stereoselectivity of its reactions. Pharmacophore modeling can be employed to design new derivatives with a higher probability of binding to specific biological targets, such as enzymes or receptors. nih.govnih.govresearchgate.net These computational approaches can significantly accelerate the discovery and development of new functional molecules.
Integration with High-Throughput Synthesis and Screening Platforms
The demand for large and diverse collections of chemical compounds for drug discovery and materials science has led to the development of high-throughput synthesis and screening platforms. This compound is an ideal candidate for integration into these automated workflows.
Automated and Parallel Synthesis: The reactivity of acyl chlorides makes them well-suited for automated parallel synthesis, where a common scaffold is reacted with a library of building blocks to rapidly generate a large number of derivatives. researchgate.netsynplechem.comethz.ch This approach can be used to create extensive libraries of amides, esters, and other compounds from this compound for subsequent biological screening. The use of pre-packed capsules and 96-well plate formats further streamlines this process. researchgate.netethz.ch
High-Throughput Screening (HTS): The compound libraries generated from this compound can be screened against a wide range of biological targets using HTS technologies. nih.govnih.gov This allows for the rapid identification of "hit" compounds with desired biological activity. The data generated from these screens can then be used to inform the design of next-generation derivatives with improved properties. The development of focused libraries, designed to interact with specific target families like kinases or proteases, can increase the efficiency of the screening process. nih.govchemdiv.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
